molecular formula C8H17NOS B13006731 N-(1-Methoxy-2-methylpropan-2-yl)thietan-3-amine

N-(1-Methoxy-2-methylpropan-2-yl)thietan-3-amine

Cat. No.: B13006731
M. Wt: 175.29 g/mol
InChI Key: YLKCMZOOFRJTLE-UHFFFAOYSA-N
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Chemical Reactions Analysis

N-(1-Methoxy-2-methylpropan-2-yl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(1-Methoxy-2-methylpropan-2-yl)thietan-3-amine is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: It is used in biochemical studies to investigate the interactions and functions of biological molecules.

    Medicine: Although not used clinically, it is used in preclinical studies to explore potential therapeutic effects.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-(1-Methoxy-2-methylpropan-2-yl)thietan-3-amine can be compared with other similar compounds, such as:

  • N-(1-Methoxy-2-methylpropan-2-yl)thietan-2-amine
  • N-(1-Methoxy-2-methylpropan-2-yl)thietan-4-amine

These compounds share similar structural features but may differ in their chemical properties and reactivity .

Properties

Molecular Formula

C8H17NOS

Molecular Weight

175.29 g/mol

IUPAC Name

N-(1-methoxy-2-methylpropan-2-yl)thietan-3-amine

InChI

InChI=1S/C8H17NOS/c1-8(2,6-10-3)9-7-4-11-5-7/h7,9H,4-6H2,1-3H3

InChI Key

YLKCMZOOFRJTLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC)NC1CSC1

Origin of Product

United States

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